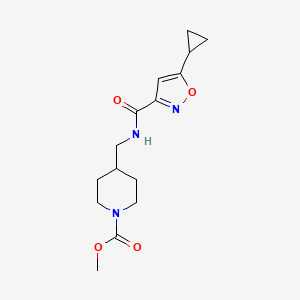

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-21-15(20)18-6-4-10(5-7-18)9-16-14(19)12-8-13(22-17-12)11-2-3-11/h8,10-11H,2-7,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKZMCIJAGNUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Use in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action depends on the specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Methyl 4-((5-methylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Methyl 4-((5-ethylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Methyl 4-((5-propylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Uniqueness: The presence of the cyclopropyl group in Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Further research and development could uncover even more uses and benefits.

Biological Activity

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article examines its biological activity, synthesis, and pharmacological implications based on diverse sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxylate and an isoxazole moiety, which are known to confer distinct biological properties. The structural formula can be represented as follows:

Synthesis Overview

The synthesis of methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate typically involves the following steps:

- Formation of Isoxazole Derivative : The cyclopropyl isoxazole is synthesized through cyclization reactions involving appropriate precursors.

- Amidation Reaction : The isoxazole derivative undergoes amidation with piperidine derivatives to form the target compound.

- Carboxylation : Final modifications may include carboxylation to enhance solubility and bioavailability.

Antiviral Properties

Research indicates that compounds similar to methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate exhibit antiviral activities, particularly against HIV. A study demonstrated that related piperidine derivatives showed significant inhibition of HIV-1 with IC₅₀ values around 25 nM, suggesting potential therapeutic applications in antiviral drug development .

Receptor Interactions

The compound's structural components suggest interactions with various receptors, including:

- CCR5 Receptor : Piperidine derivatives have been shown to act as CCR5 inhibitors, which are crucial in HIV entry into host cells. The activity against this receptor is significant for developing anti-HIV therapies .

- P2Y Receptors : The presence of isoxazole may enhance affinity for P2Y receptors, which are involved in purinergic signaling pathways linked to inflammation and pain management .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including:

- Antiviral Activity : In a study focused on piperidine derivatives, compounds exhibited potent antiviral activity against HIV with promising pharmacokinetic profiles .

- Anti-inflammatory Effects : Research on P2Y receptor antagonists indicated that modifications to the piperidine structure could lead to compounds with significant anti-inflammatory properties, making them candidates for treating conditions like asthma and chronic pain .

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.